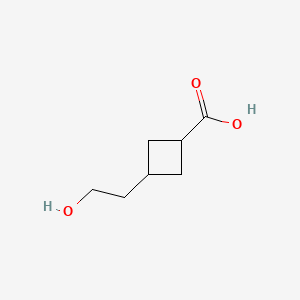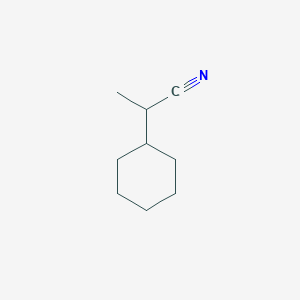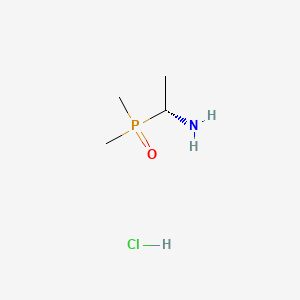
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride typically involves the reaction of a suitable amine with a dimethylphosphorylating agent under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial process may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound may be studied for its effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(dimethylphosphoryl)ethan-1-amine: A related compound without the hydrochloride group.
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrobromide: A similar compound with a bromide ion instead of a chloride ion.
Uniqueness
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C4H13ClNOP |
|---|---|
Molekulargewicht |
157.58 g/mol |
IUPAC-Name |
(1R)-1-dimethylphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C4H12NOP.ClH/c1-4(5)7(2,3)6;/h4H,5H2,1-3H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
FXCGCMMBKQKSJY-PGMHMLKASA-N |
Isomerische SMILES |
C[C@H](N)P(=O)(C)C.Cl |
Kanonische SMILES |
CC(N)P(=O)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


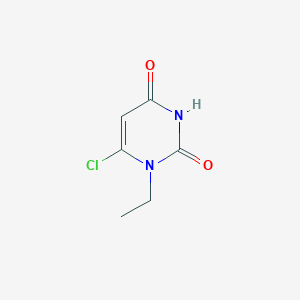
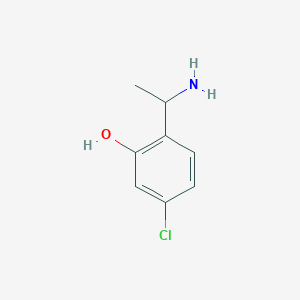

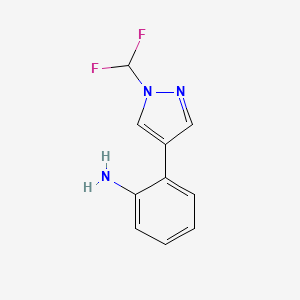
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)

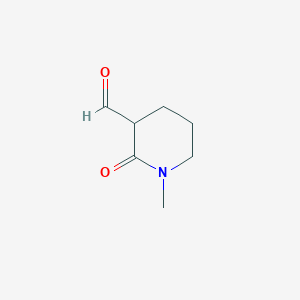
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
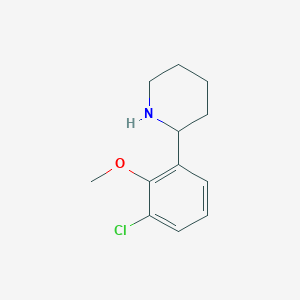
![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
